tert-butyl N-(3-chloro-2-fluorophenyl)carbamate

Descripción

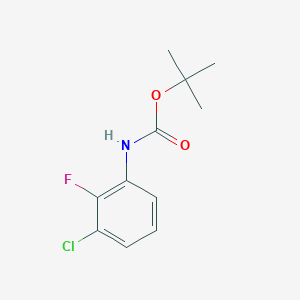

tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with chlorine at the 3-position and fluorine at the 2-position, protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structural rigidity and electronic properties, influenced by the halogen substituents, make it valuable for modulating pharmacokinetic and pharmacodynamic profiles in drug discovery .

Propiedades

IUPAC Name |

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPOWMWDIHORPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Synthesis from 3-chloro-2-fluoroaniline: One common method involves the reaction of 3-chloro-2-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Alternative Method: Another method involves the reaction of 3-chloro-2-fluorobenzoic acid with diphenylphosphoryl azide (DPPA) and DIPEA in a mixture of tert-butanol and toluene.

Industrial Production Methods: While specific industrial production methods for tert-butyl N-(3-chloro-2-fluorophenyl)carbamate are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported in the literature.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Synthesis: tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Biology and Medicine:

Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for designing molecules with biological activity.

Industry:

Mecanismo De Acción

The mechanism of action of tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is not extensively documented. as a carbamate derivative, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function .

Comparación Con Compuestos Similares

The following analysis compares tert-butyl N-(3-chloro-2-fluorophenyl)carbamate with structurally analogous carbamates, focusing on synthesis, substituent effects, and applications.

Key Observations :

- Substituent Position and Reactivity : Halogen positioning significantly impacts synthetic efficiency. For example, 3-fluoro-substituted derivatives (e.g., 42h in ) show higher yields (77%) compared to 2-fluoro analogs (36%), likely due to reduced steric hindrance or favorable electronic effects .

- Electron-Withdrawing vs. Electron-Donating Groups : Methoxy (OMe) or thiazole substituents (e.g., 42d, 42h) enhance solubility but may lower yields due to competing side reactions .

Spectroscopic and Physicochemical Properties

NMR Analysis :

- The ¹H NMR spectrum of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate () shows distinct aromatic proton signals split by para-fluorine and meta-chlorine substituents. In contrast, the 2-fluoro isomer (target compound) would exhibit different splitting patterns due to ortho-fluorine coupling .

- Methyl groups in the Boc moiety typically resonate as singlets near δ 1.3–1.5 ppm across all analogs .

Thermal Stability :

- Boc-protected carbamates with electron-withdrawing substituents (e.g., Cl, F) generally exhibit higher thermal stability compared to those with electron-donating groups (e.g., OMe) due to reduced electron density at the carbamate linkage .

Actividad Biológica

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

This compound is a carbamate derivative characterized by the presence of a tert-butyl group and halogenated phenyl moiety. The structural formula can be represented as follows:

The presence of chlorine and fluorine atoms on the phenyl ring is significant in enhancing the compound's biological properties through increased lipophilicity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The halogen substituents on the phenyl ring enhance binding affinity, making it a valuable probe in biochemical studies .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzyme activities. For example, studies have shown that compounds with similar structures can inhibit serine proteases and other enzymes involved in metabolic pathways. The inhibition is often attributed to the compound's ability to bind to the active site of the enzyme, thus preventing substrate access.

Case Studies

- Antibacterial Activity : A study assessed the antibacterial effects of various carbamates against S. aureus and E. coli. The results indicated that compounds with similar halogen substitutions exhibited MIC values ranging from 2 to 10 µg/ml, suggesting potential for therapeutic applications in treating bacterial infections .

- Enzyme Interaction Studies : A series of experiments evaluated how this compound interacts with serine proteases. The findings revealed that the compound could effectively inhibit enzyme activity at concentrations as low as 5 µM, highlighting its potential as a lead compound for drug development targeting proteolytic pathways .

Drug Development

The unique structural characteristics of this compound make it a promising candidate for drug development. It serves as an intermediate in synthesizing more complex pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases . Its ability to modulate enzyme activity suggests potential applications in designing inhibitors that target specific biochemical pathways.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers can enhance material properties, making it valuable in industrial applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClFNO₂ |

| Potential Biological Activities | Enzyme inhibition, Antimicrobial |

| MIC Against S. aureus | 2 µg/ml |

| Effective Concentration for Enzyme Inhibition | 5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.